Lipophilicity Modulation: 6,6-Difluoro Substitution Enhances Calculated LogP Compared to Non-Fluorinated Core
The introduction of the gem-difluoro group at the 6-position significantly modulates the lipophilicity of the tetrahydroquinazoline scaffold. The target compound has a calculated XLogP3 of 2.5 [1]. In contrast, the non-fluorinated, fully aromatic analog 4-chloroquinazoline has a calculated XLogP of 1.8 [2]. This difference represents a substantial increase in lipophilicity, which is a critical parameter for optimizing membrane permeability and oral absorption. While the dichloro analog (2,4-dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline) has an even higher calculated XLogP3 of 3.5 [3], the target compound offers a unique intermediate value that can be crucial for balancing potency and physicochemical properties in a lead series.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Chloroquinazoline: 1.8; 2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: 3.5 |
| Quantified Difference | +0.7 log units vs. 4-chloroquinazoline; -1.0 log units vs. dichloro analog |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
This specific lipophilicity value (XLogP3 = 2.5) positions the compound in a favorable range for CNS drug discovery and oral bioavailability, differentiating it from both more polar and more lipophilic analogs.
- [1] PubChem. (2025). Computed Properties for CID 87167395, 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline. View Source
- [2] PubChem. (2025). Computed Properties for CID 11009, 4-Chloroquinazoline. View Source
- [3] Kuujia. (n.d.). Cas no 1312934-50-1 (2,4-Dichloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline). View Source
